(S)-5-Oxotetrahydrofuran-2-carbonyl chloride

Catalog No.
S6605279
CAS No.
54848-33-8
M.F
C5H5ClO3
M. Wt
148.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-5-Oxotetrahydrofuran-2-carbonyl chloride

CAS Number

54848-33-8

Product Name

(S)-5-Oxotetrahydrofuran-2-carbonyl chloride

IUPAC Name

(2S)-5-oxooxolane-2-carbonyl chloride

Molecular Formula

C5H5ClO3

Molecular Weight

148.54 g/mol

InChI

InChI=1S/C5H5ClO3/c6-5(8)3-1-2-4(7)9-3/h3H,1-2H2/t3-/m0/s1

InChI Key

NNDIFJWAEOADAZ-VKHMYHEASA-N

SMILES

C1CC(=O)OC1C(=O)Cl

Canonical SMILES

C1CC(=O)OC1C(=O)Cl

Isomeric SMILES

C1CC(=O)O[C@@H]1C(=O)Cl

(S)-5-Oxotetrahydrofuran-2-carbonyl chloride is a chemical compound characterized by its unique structural features, including a tetrahydrofuran ring with a carbonyl chloride functional group. Its molecular formula is C5H5ClO3C_5H_5ClO_3, and it has a molecular weight of 150.55 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the reactivity of the carbonyl chloride group, which can participate in various

  • A search on ChemSpider, a database of chemical structures, yields no results for this specific molecule [].
  • PubChem, a database of chemical compounds, also has no record of (S)-5-Oxotetrahydrofuran-2-carbonyl chloride [].

There is a possibility that this molecule is a hypothetical compound or one that has not yet been synthesized.

If you have encountered this name in a specific research context, it might be helpful to consult the original source for more information.

Further Exploration

While there's no current research on (S)-5-Oxotetrahydrofuran-2-carbonyl chloride, its close relative, (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid, has been studied for its potential applications:

  • One study describes its use as a solid phase extraction compound for purifying compounds from biological samples [].
  • Another study explores its use as a diagnostic agent for cancer cells due to its reactivity with cellular components [].

  • Nucleophilic Acyl Substitution: The carbonyl chloride can react with nucleophiles such as amines or alcohols to form amides or esters, respectively. For instance, when treated with an amine, it yields the corresponding amide.
  • Hydrolysis: In the presence of water, (S)-5-oxotetrahydrofuran-2-carbonyl chloride can hydrolyze to form (S)-5-oxotetrahydrofuran-2-carboxylic acid and hydrochloric acid.
  • Formation of Derivatives: It can also react with various reagents to form derivatives that may have enhanced biological activity or different physicochemical properties.

The biological activity of (S)-5-oxotetrahydrofuran-2-carbonyl chloride is primarily linked to its derivatives. Compounds derived from this structure have shown potential in various therapeutic areas, including:

  • Antimicrobial Activity: Some derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Properties: Certain modifications of the compound have been investigated for their ability to inhibit cancer cell proliferation.

Research into the specific biological mechanisms of (S)-5-oxotetrahydrofuran-2-carbonyl chloride and its derivatives is ongoing, with promising results indicating potential pharmacological applications.

The synthesis of (S)-5-oxotetrahydrofuran-2-carbonyl chloride can be achieved through several methods:

  • From L-Glutamic Acid: One common synthetic route involves the conversion of L-glutamic acid through a series of reactions including nitration followed by chlorination to yield the desired carbonyl chloride .
  • Using Carbonylation Reactions: Another method includes carbonylation processes where appropriate precursors undergo reaction with carbon monoxide in the presence of catalysts to introduce the carbonyl group effectively.
  • Direct Chlorination: The compound can also be synthesized via direct chlorination of (S)-5-oxotetrahydrofuran-2-carboxylic acid using thionyl chloride or oxalyl chloride under controlled conditions.

(S)-5-Oxotetrahydrofuran-2-carbonyl chloride finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its derivatives are being explored for potential use as pharmaceuticals due to their biological activities.
  • Chemical Research: The compound is used in research settings to develop new synthetic methodologies and explore structure-activity relationships.

Interaction studies involving (S)-5-oxotetrahydrofuran-2-carbonyl chloride typically focus on its reactivity with biological targets or other small molecules. These studies help elucidate:

  • Binding Affinity: How well the compound or its derivatives bind to specific enzymes or receptors.
  • Mechanism of Action: Understanding how these compounds exert their biological effects, particularly in drug development contexts.
  • Toxicology Profiles: Evaluating the safety and toxicity of the compound and its derivatives through various assays.

Similar Compounds

(S)-5-Oxotetrahydrofuran-2-carbonyl chloride has several similar compounds that share structural characteristics but differ in functional groups or stereochemistry. Here are some notable examples:

Compound NameCAS NumberSimilarity
(R)-5-Oxotetrahydrofuran-2-carboxylic acid53558-93-31.00
5-Oxotetrahydrofuran-2-carboxylic acid4344-84-71.00
Ethyl tetrahydrofuran-2-carboxylate16874-34-31.00
(S)-Tetrahydrofuran-2-carboxylic acid87392-07-20.91
Tetrahydrofuran-2-carboxylic acid16874-33-20.91

These compounds are significant for comparison as they may possess similar reactivity patterns but could exhibit different biological activities or synthetic pathways, highlighting the uniqueness of (S)-5-Oxotetrahydrofuran-2-carbonyl chloride within this chemical family.

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Exact Mass

147.9927217 g/mol

Monoisotopic Mass

147.9927217 g/mol

Heavy Atom Count

9

Dates

Last modified: 11-23-2023

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